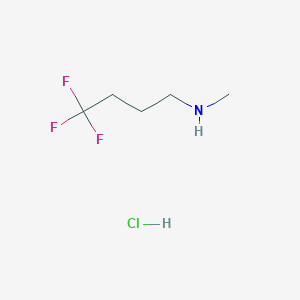![molecular formula C7H12N2O2 B2623484 4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine CAS No. 1891061-06-5](/img/structure/B2623484.png)
4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting various signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine has been shown to exhibit potent biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory and immunomodulatory properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine in lab experiments is its potent activity against various types of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine. One direction is to further investigate its potential as a therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. Another direction is to explore its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations of its use in clinical settings.
In conclusion, 4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine is a promising compound with potential applications in various fields of scientific research. Its potent anti-cancer activity, anti-inflammatory and immunomodulatory properties, and potential as a treatment for neurodegenerative disorders make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to identify potential limitations and side effects of its use in clinical settings.
Méthodes De Synthèse
4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine can be synthesized using various methods. One of the most common methods involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the desired product.
Applications De Recherche Scientifique
4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine has potential applications in various fields of scientific research, including medicinal chemistry and pharmacology. This compound has been shown to exhibit potent activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its potential as a therapeutic agent for inflammatory diseases and autoimmune disorders.
Propriétés
IUPAC Name |
4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-4-6-5-2-1-3-10-7(5)11-9-6/h5,7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKDZUGPOKTSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(OC1)ON=C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7a-Tetrahydro-3aH-pyrano[3,2-d][1,2]oxazol-3-ylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

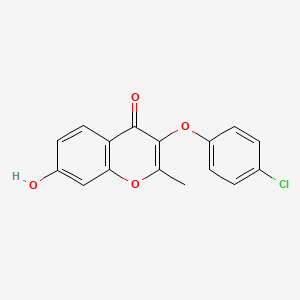
![N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2623403.png)
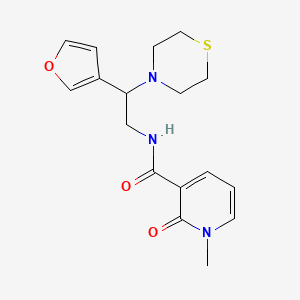
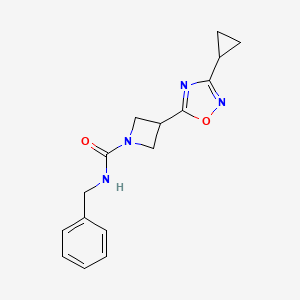
![(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2623409.png)
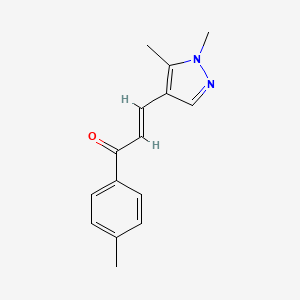
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623412.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2623416.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2623419.png)
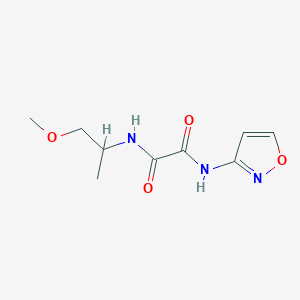
![16-[4-(2-Methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2623421.png)
![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2623422.png)
